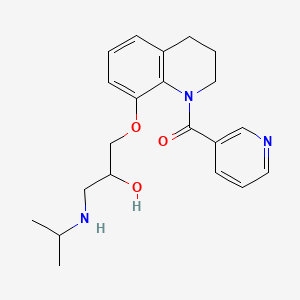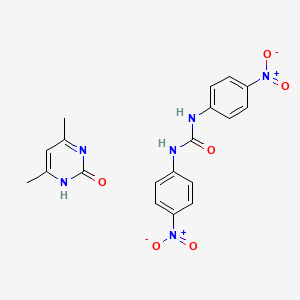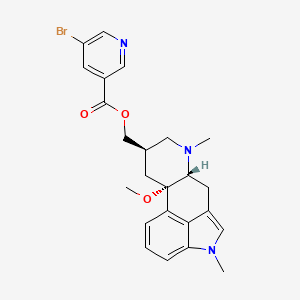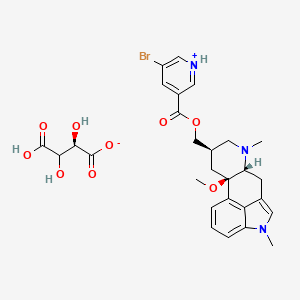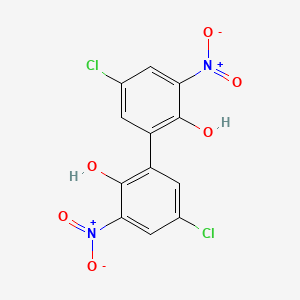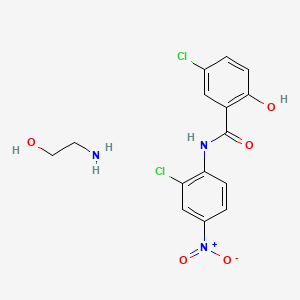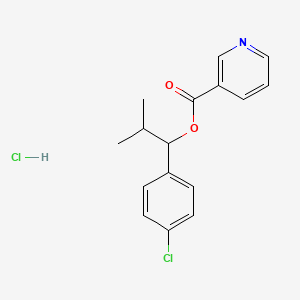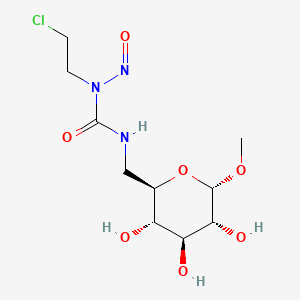
雷尼司汀
科学研究应用
拉尼司汀具有广泛的科学研究应用:
化学: 它用作各种化学反应和合成过程中的试剂。
生物学: 它用于涉及DNA烷基化和交联的研究。
工业: 它用于生产其他化学化合物和药物。
作用机制
拉尼司汀通过烷基化和交联DNA链发挥作用,从而抑制肿瘤细胞的增殖和生长 . 分子靶标包括肿瘤细胞的DNA链,所涉及的途径与DNA复制和修复有关。
生化分析
Biochemical Properties
Ranimustine plays a role in biochemical reactions as an alkylating agent Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing
Cellular Effects
Ranimustine has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in high-dose chemotherapy followed by autologous stem cell transplantation (ASCT) as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL)
Molecular Mechanism
As a nitrosourea alkylating agent, it is likely that Ranimustine works by alkylating the DNA of cancer cells, which can lead to DNA damage and prevent the cells from dividing and growing .
Temporal Effects in Laboratory Settings
In a study involving high-dose Ranimustine followed by ASCT for DLBCL, the median follow-up time for survival patients was 70 months
准备方法
拉尼司汀是通过使吡喃糖的伯胺与邻硝基苯基N-(2-氯乙基)-N-亚硝基氨基甲酸酯反应,形成亚硝基脲基团而合成的 . 反应条件通常涉及使用溶剂和控制温度以确保形成所需产物。 工业生产方法类似,但已扩大规模以适应更大的产量。
化学反应分析
拉尼司汀经历了几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。 常用试剂包括过氧化氢等氧化剂。
还原: 此反应涉及添加氢或去除氧气。 常用还原剂包括硼氢化钠。
取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。 常用试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于使用的具体条件和试剂。
相似化合物的比较
拉尼司汀类似于其他亚硝基脲类化合物,例如卡莫司汀和洛莫司汀。 它在其特定的结构和治疗的癌症类型方面是独特的。 类似的化合物包括:
卡莫司汀: 另一种用于治疗脑肿瘤和多发性骨髓瘤的亚硝基脲化合物。
洛莫司汀: 用于治疗脑肿瘤和霍奇金淋巴瘤。
属性
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFEZNOXOZZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866725 | |
| Record name | Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58994-96-0 | |
| Record name | MCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranimustine?
A1: Ranimustine exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that Ranimustine, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.
Q2: Does Ranimustine demonstrate any selectivity towards specific cell types?
A2: While Ranimustine exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]
Q3: Are there any studies on the impact of Ranimustine on specific molecular pathways within tumor cells?
A3: The provided research focuses primarily on clinical efficacy and safety of Ranimustine. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.
Q4: What is the molecular formula and weight of Ranimustine?
A4: The molecular formula of Ranimustine is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.
Q5: Is there any information about the stability of Ranimustine under different storage conditions?
A5: The provided research primarily focuses on clinical applications of Ranimustine and does not provide detailed information on its stability under various storage conditions.
Q6: Does Ranimustine exhibit any catalytic properties?
A6: Ranimustine primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.
Q7: Have any computational chemistry studies been conducted on Ranimustine?
A7: The provided research focuses on preclinical and clinical studies of Ranimustine and does not delve into detailed computational chemistry analyses.
Q8: How does the structure of Ranimustine contribute to its antitumor activity?
A8: While specific SAR studies are not described in the provided research, Ranimustine's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []
Q9: What formulations of Ranimustine are used clinically?
A9: Ranimustine is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.
Q10: Are there any specific safety regulations related to the handling and disposal of Ranimustine?
A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, Ranimustine requires careful handling and disposal in accordance with established guidelines for hazardous drugs.
Q11: Which in vitro models have been used to study the efficacy of Ranimustine?
A12: One study utilized a morphological method to assess Ranimustine's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for Ranimustine in treating solid tumors beyond its established role in hematological malignancies.
Q12: Which animal models have been employed to investigate the efficacy of Ranimustine?
A13: One study investigated the antitumor activity of Ranimustine in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving Ranimustine.
Q13: What is the clinical efficacy of Ranimustine in treating Chronic Myelogenous Leukemia (CML)?
A14: A randomized controlled trial compared Ranimustine with busulfan in 77 previously untreated CML patients. [] Ranimustine demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, Ranimustine proved superior in achieving rapid responses. []
Q14: Has the efficacy of Ranimustine been investigated in treating essential thrombocythemia?
A15: Research suggests that Ranimustine is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)

